Faropenem-Natrium

Übersicht

Beschreibung

Faropenem-Natrium ist ein oral aktives Beta-Lactam-Antibiotikum, das zur Penem-Gruppe gehört. Es ist bekannt für seine Resistenz gegen einige Formen von Extended-Spectrum-Beta-Lactamase, was es zu einem wertvollen Werkzeug im Kampf gegen bakterielle Infektionen macht . This compound wird unter dem Handelsnamen Farom vermarktet und ist seit 1997 in Japan erhältlich .

Wissenschaftliche Forschungsanwendungen

Faropenem-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Synthese und Stabilität von Beta-Lactam-Antibiotika zu untersuchen. In der Biologie und Medizin wird es zur Behandlung bakterieller Infektionen eingesetzt, darunter Infektionen der Atemwege, Harnwege und Haut . Seine Resistenz gegen Beta-Lactamase macht es zu einem wertvollen Werkzeug im Kampf gegen antibiotikaresistente Bakterien .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an das Transpeptidase-Enzym, das für die Vernetzung der Peptidoglycan-Polymerketten in der bakteriellen Zellwand verantwortlich ist, und hemmt es kompetitiv. Diese Hemmung schwächt die bakterielle Zellwand, wodurch sie anfälliger für Schäden wird, was letztendlich zum Absterben der Bakterien führt .

Wirkmechanismus

Target of Action

Faropenem sodium, an orally active beta-lactam antibiotic belonging to the penem group , primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .

Mode of Action

Faropenem sodium acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This strong affinity for the high molecular PBPs is essential for the multiplication of bacilli .

Biochemical Pathways

Faropenem sodium affects the cell wall synthesis pathway in bacteria . By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .

Pharmacokinetics

The bioavailability of faropenem sodium is proposed to be 20–30% . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The action of faropenem sodium leads to the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, the integrity of the bacteria is compromised, leading to cell lysis and death .

Action Environment

The efficacy of faropenem sodium can be influenced by the presence of antibiotic resistance mechanisms in bacteria . For instance, it has been found to be resistant to some forms of extended-spectrum beta-lactamase . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of faropenem sodium .

Biochemische Analyse

Biochemical Properties

Faropenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final phase of peptidoglycan synthesis. By binding to these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cell walls . This interaction is essential for its antibacterial activity.

Cellular Effects

Faropenem sodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism in bacteria. Faropenem sodium’s impact on bacterial cells results in the inhibition of bacterial growth and proliferation .

Molecular Mechanism

The molecular mechanism of faropenem sodium involves its binding to penicillin-binding proteins (PBPs) on bacterial cell walls. By inhibiting these PBPs, faropenem sodium prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of bacterial cell walls. This inhibition weakens the cell wall, making it more susceptible to damage and ultimately leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of faropenem sodium have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that faropenem sodium exhibits bactericidal activity and a significant post-antibiotic effect against various bacterial strains . The stability and degradation of faropenem sodium are influenced by factors such as temperature and pH, which can affect its efficacy over time .

Dosage Effects in Animal Models

The effects of faropenem sodium vary with different dosages in animal models. Studies have shown that higher doses of faropenem sodium can lead to increased antibacterial activity, but may also result in toxic or adverse effects. For example, in animal studies, the kidney toxicity of faropenem sodium has been reported to increase with higher doses . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Faropenem sodium is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways of faropenem sodium can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Faropenem sodium is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it is transported across the renal epithelial luminal membrane via the sodium-dependent phosphate transporter 1 (Npt1) in a sodium-independent but chloride ion-sensitive manner . This transport mechanism affects its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of faropenem sodium is primarily within bacterial cell walls, where it exerts its antibacterial effects. The targeting signals and post-translational modifications that direct faropenem sodium to specific compartments or organelles are crucial for its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Faropenem-Natrium kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet das Lösen des Rohprodukts in destilliertem Wasser, das Abkühlen der Lösung und die anschließende Zugabe von Aceton unter kontrollierten Bedingungen, um die gewünschte Verbindung auszufällen . Eine andere Methode beinhaltet das Mischen von this compound mit Hilfsstoffen und Trockenmitteln, gefolgt von Granulierungs- und Trocknungsprozessen, um stabile Partikel zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Tabletten beinhaltet direkte Tablettierungsverfahren, bei denen die Verbindung mit mikrokristalliner Cellulose und anderen Hilfsstoffen kombiniert wird, um eine einfache Tablette zu bilden. Diese Tablette wird dann überzogen, um die Stabilität und Haltbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Faropenem-Natrium unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine antibakterielle Aktivität und Stabilität unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Phosphatpuffer, Acetonitril und Ethanol. Die Bedingungen beinhalten oft kontrollierte Temperaturen und spezifische pH-Werte, um optimale Reaktionsergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound, die ihre antibakteriellen Eigenschaften behalten. Diese Derivate werden häufig auf verbesserte Wirksamkeit und Stabilität getestet .

Vergleich Mit ähnlichen Verbindungen

Faropenem-Natrium ist einzigartig unter den Beta-Lactam-Antibiotika aufgrund seiner Resistenz gegen Extended-Spectrum-Beta-Lactamase. Ähnliche Verbindungen sind Imipenem, Meropenem und Ertapenem, die ebenfalls Beta-Lactam-Antibiotika sind, sich aber in ihrem Wirkungsspektrum und ihren Resistenzprofilen unterscheiden . Die orale Bioverfügbarkeit und Stabilität von this compound machen es zu einer bevorzugten Wahl für die Behandlung bestimmter bakterieller Infektionen .

Schlussfolgerung

This compound ist ein vielseitiges und effektives Beta-Lactam-Antibiotikum mit einer breiten Palette von Anwendungen in der wissenschaftlichen Forschung und Medizin. Seine einzigartigen Eigenschaften und seine Resistenz gegen Beta-Lactamase machen es zu einem wertvollen Werkzeug im Kampf gegen antibiotikaresistente Bakterien.

Wenn Sie weitere Fragen haben oder mehr Details benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

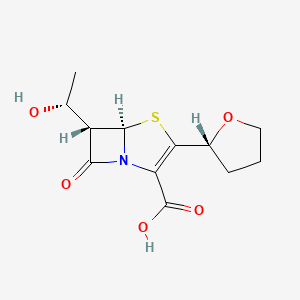

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSAXRANXQSPQP-VUKDEKJYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122547-49-3 | |

| Record name | SUN 5555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Faropenem sodium exert its antibacterial activity?

A: [] Faropenem sodium, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.

Q2: What is the molecular formula and weight of Faropenem sodium?

A: [] The molecular formula of Faropenem sodium is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.

Q3: What spectroscopic techniques are used to characterize Faropenem sodium?

A: [] Various spectroscopic techniques are employed for structural elucidation and identification of Faropenem sodium, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.

Q4: How does the stability of Faropenem sodium vary under different conditions?

A: [, ] The stability of Faropenem sodium is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.

Q5: Are there specific material compatibility challenges associated with Faropenem sodium formulations?

A: [, ] Research indicates that Faropenem sodium can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.

Q6: Does Faropenem sodium exhibit any catalytic properties?

A6: Based on the provided research papers, Faropenem sodium is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational chemistry methods been applied to study Faropenem sodium?

A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate Faropenem sodium. There is no mention of specific computational chemistry studies or QSAR model development.

Q8: How do structural modifications of Faropenem sodium influence its antibacterial activity?

A8: The provided research focuses on Faropenem sodium itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.

Q9: What strategies are employed to enhance the stability and bioavailability of Faropenem sodium formulations?

A: [, , , ] Various approaches are explored to improve the formulation of Faropenem sodium: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []

Q10: What is the pharmacokinetic profile of Faropenem sodium?

A: [, , ] Faropenem sodium exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: What is the spectrum of antibacterial activity of Faropenem sodium?

A: [, , ] Faropenem sodium demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.

Q12: What in vivo models are used to evaluate the efficacy of Faropenem sodium?

A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for Faropenem sodium efficacy testing are not detailed.

Q13: Are there concerns regarding resistance development to Faropenem sodium?

A: [] While Faropenem sodium is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral Faropenem sodium.

Q14: What is known about the safety profile of Faropenem sodium?

A: [] Clinical trials have investigated the safety and tolerability of Faropenem sodium in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.

Q15: Are there any known biomarkers for predicting Faropenem sodium efficacy or monitoring treatment response?

A15: The provided research papers do not discuss specific biomarkers associated with Faropenem sodium efficacy or treatment response.

Q16: What is the environmental impact of Faropenem sodium?

A16: The provided research papers do not address the environmental impact of Faropenem sodium or its degradation pathways.

Q17: What analytical techniques are employed to quantify Faropenem sodium in biological samples?

A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine Faropenem sodium concentrations in plasma and urine.

Q18: What methods are used to assess the purity and related substances in Faropenem sodium?

A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify Faropenem sodium and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in Faropenem sodium samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in Faropenem sodium formulations.

Q19: How does the dissolution rate of Faropenem sodium tablets impact its bioavailability?

A: [, ] The dissolution rate of Faropenem sodium tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.

Q20: How are analytical methods for Faropenem sodium validated?

A: [, ] Analytical methods for Faropenem sodium undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.

Q21: What quality control measures are implemented during the manufacturing process of Faropenem sodium?

A: [] Stringent quality control measures are crucial during the manufacturing of Faropenem sodium to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.

Q22: Does Faropenem sodium elicit any significant immunological responses?

A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to Faropenem sodium.

Q23: Does Faropenem sodium interact with drug transporters?

A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)

![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)